![molecular formula C21H21N3O2S B2477406 3-amino-N-mesitilo-5-oxo-5,6,7,8-tetrahidrotieno[2,3-b]quinolina-2-carboxamida](/img/structure/B2477406.png)
3-amino-N-mesitilo-5-oxo-5,6,7,8-tetrahidrotieno[2,3-b]quinolina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-amino-N-mesityl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a complex organic molecule. It has a molecular formula of C23H25N3O2S . This compound is related to the class of thieno[2,3-b]quinolines .
Molecular Structure Analysis
The molecular structure of this compound is based on the thieno[2,3-b]quinoline backbone, which is a bicyclic system containing a thiophene and a quinoline ring . The molecule also contains functional groups such as an amine, a carboxamide, and a mesityl group .Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
El compuesto exhibe una prometedora actividad anticancerígena. Los investigadores han explorado sus efectos en líneas celulares de cáncer de ovario, como SK-OV-3 y OVCAR-3. Notablemente, reduce el porcentaje de células madre cancerosas (CSC) en comparación con las células no tratadas, lo que podría ser crucial para inhibir el crecimiento tumoral .
Propiedades Fluorescentes
Otro aspecto intrigante es su fluorescencia. Un derivado, 3-amino-5,6,7,8-tetrahidrotieno[2,3-b]quinolina-2-carbonitrilo, ha sido estudiado por sus propiedades fluorescentes. Estas moléculas pueden encontrar aplicaciones en la imagenología, el diagnóstico y los sistemas de administración de fármacos .
Neuroprotección y Diferenciación
La estructura del compuesto sugiere potenciales efectos neuroprotectores. Los investigadores han investigado su impacto en las células PC12, donde induce la diferenciación. Esta propiedad podría ser relevante para la investigación de enfermedades neurodegenerativas .
Modulación de Glicoesfingolípidos
Los glicoesfingolípidos (GSL) desempeñan roles esenciales en la señalización celular y la integridad de la membrana. Se ha estudiado el impacto del compuesto en la expresión de GSL, particularmente en líneas celulares de tumores ováricos. Comprender sus efectos sobre los GSL puede proporcionar información sobre la progresión y la terapia del cáncer .
Metabolómica
Se han explorado los cambios metabolómicos inducidos por el compuesto. Estos estudios ayudan a desentrañar sus mecanismos de acción y las posibles vías metabólicas afectadas por el compuesto .
Otras Aplicaciones Potenciales
Si bien los campos mencionados anteriormente destacan áreas clave de interés, se necesitan más investigaciones. Los investigadores pueden explorar sus efectos en otros tipos de cáncer, enfermedades neurodegenerativas y trastornos metabólicos. Además, sus propiedades químicas podrían inspirar nuevas estrategias de diseño de fármacos.
En resumen, este compuesto promete ser útil en diversos dominios científicos, desde la investigación del cáncer hasta la neurobiología y más allá. Sus propiedades multifacéticas lo convierten en un tema intrigante para la investigación continua y el desarrollo de posibles tratamientos terapéuticos.
Odak, Z., Marijan, S., Radan, M., Pilkington, L. I., Čikeš Botić, M., Barker, D., Reynisson, J., Leung, E., & Čikeš Čulić, V. (2024). Deciphering the Interplay: Thieno[2,3-b]pyridine’s Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. International Journal of Molecular Sciences, 25(13), 6954. DOI: 10.3390/ijms25136954
Asao, K., Sonoda, K., Kawaguchi, S., & Kawazoe, Y. (2024). 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile: A fluorescent molecule that induces differentiation in PC12 cells. Bioorganic & Medicinal Chemistry, 32, 117637. DOI: 10.1016/j.bmc.2024.117637
Mecanismo De Acción
Target of Action
The primary target of this compound is the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme . This enzyme plays a crucial role in cell motility, which is important for the invasion and dissemination of tumor cells .
Mode of Action
The compound acts as a putative inhibitor of the PLC-γ enzyme . It interacts with the enzyme, specifically with the side chains of the amino acids His356, Glu341, Arg549, and Lys438 . This interaction results in hydrogen bonding with the ligand, and a lipophilic pocket is occupied by the phenyl moiety .
Biochemical Pathways
The inhibition of the PLC-γ enzyme affects the cell cycle and cell migration . The compound has been shown to arrest the cell cycle in the G2/M phases . Furthermore, the morphology and cell migration for certain cancer cell lines, such as the MDA-MB-231 breast cancer cell line, are severely affected by the administration of the compound .
Pharmacokinetics
The compound’s efficacy against a host of breast cancer cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound has been shown to have anti-proliferative activity . It reduces the viability of tumor cells, with IC50 values in the low nanomolar range against a host of breast cancer cell lines . The compound also affects the morphology and cell migration of these cell lines .
Action Environment
The compound’s effectiveness against triple-negative breast cancer cells, which are difficult to treat in the clinic, suggests that it may be robust against various biological environments .
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-5-oxo-N-(2,4,6-trimethylphenyl)-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-10-7-11(2)18(12(3)8-10)24-20(26)19-17(22)14-9-13-15(23-21(14)27-19)5-4-6-16(13)25/h7-9H,4-6,22H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOSNNUKRBUZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2477323.png)
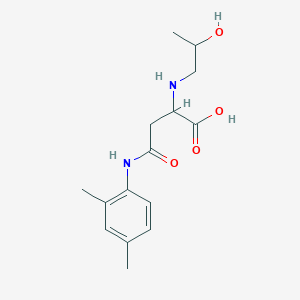

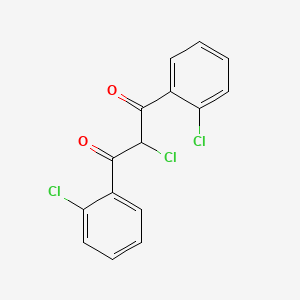
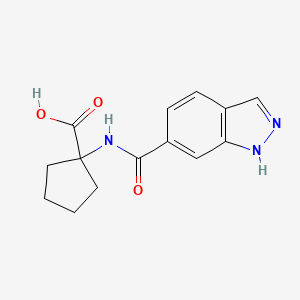
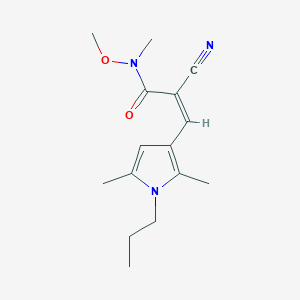

![(Z)-2-[(2,3-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2477335.png)
![1-methyl-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-indazole](/img/structure/B2477337.png)
![Ethyl 5-((2-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477339.png)
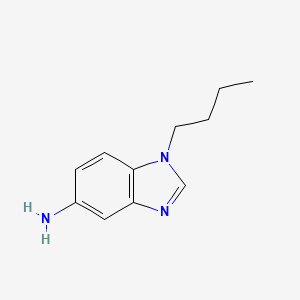
![2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2477342.png)
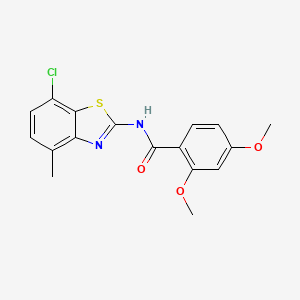
![2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2477345.png)
